molecular formula C20H15ClN2O4S B11453839 7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-{4-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11453839
M. Wt: 414.9 g/mol
InChI Key: MJCLSHCILWTCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thiazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenylmethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization with thioamide and pyridine derivatives under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases. Its unique mechanism of action and molecular targets are of particular interest.

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.

    Imidazole Derivatives: Known for their antimicrobial properties, these compounds also exhibit similar reactivity.

    Coumarin Derivatives: These compounds are used in various medicinal applications and share some structural similarities.

Uniqueness

What sets 7-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID apart is its unique combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

7-[4-[(3-chlorophenyl)methoxy]phenyl]-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H15ClN2O4S/c21-13-3-1-2-11(8-13)10-27-14-6-4-12(5-7-14)15-9-16(24)22-17-18(20(25)26)23-28-19(15)17/h1-8,15H,9-10H2,(H,22,24)(H,25,26)

InChI Key

MJCLSHCILWTCSM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=C(C=C3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.